molecular formula C14H21N3O B12540864 N,N-Dimethyl-2-[2-methyl-2-(4-methylphenyl)hydrazinylidene]butanamide CAS No. 653571-38-1

N,N-Dimethyl-2-[2-methyl-2-(4-methylphenyl)hydrazinylidene]butanamide

Cat. No.: B12540864
CAS No.: 653571-38-1
M. Wt: 247.34 g/mol
InChI Key: UMJOADXNWHONQR-UHFFFAOYSA-N
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Description

N,N-Dimethyl-2-[2-methyl-2-(4-methylphenyl)hydrazinylidene]butanamide is a hydrazinylidene derivative characterized by a butanamide backbone substituted with N,N-dimethyl and 2-methyl-2-(4-methylphenyl)hydrazinylidene groups. Its structure features a conjugated hydrazinylidene moiety, which imparts unique electronic and steric properties. Spectral characterization of similar compounds (e.g., IR, NMR, MS) confirms the presence of key functional groups, such as C=S (1243–1258 cm⁻¹) and NH (3150–3414 cm⁻¹), which are critical for tautomeric behavior and reactivity .

Properties

CAS No.

653571-38-1

Molecular Formula

C14H21N3O

Molecular Weight

247.34 g/mol

IUPAC Name

N,N-dimethyl-2-[methyl-(4-methylphenyl)hydrazinylidene]butanamide

InChI

InChI=1S/C14H21N3O/c1-6-13(14(18)16(3)4)15-17(5)12-9-7-11(2)8-10-12/h7-10H,6H2,1-5H3

InChI Key

UMJOADXNWHONQR-UHFFFAOYSA-N

Canonical SMILES

CCC(=NN(C)C1=CC=C(C=C1)C)C(=O)N(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Dimethyl-2-[2-methyl-2-(4-methylphenyl)hydrazinylidene]butanamide typically involves the reaction of N,N-dimethylbutyramide with a hydrazine derivative. The reaction conditions often include the use of a solvent such as ethanol or methanol and may require heating to facilitate the reaction. The specific synthetic route can vary, but a common method involves the condensation of N,N-dimethylbutyramide with 4-methylphenylhydrazine under acidic or basic conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The process would be optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

N,N-Dimethyl-2-[2-methyl-2-(4-methylphenyl)hydrazinylidene]butanamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like sodium borohydride.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could produce amines or hydrazines.

Scientific Research Applications

N,N-Dimethyl-2-[2-methyl-2-(4-methylphenyl)hydrazinylidene]butanamide has several applications in scientific research:

Mechanism of Action

The mechanism by which N,N-Dimethyl-2-[2-methyl-2-(4-methylphenyl)hydrazinylidene]butanamide exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare N,N-Dimethyl-2-[2-methyl-2-(4-methylphenyl)hydrazinylidene]butanamide with structurally and functionally related hydrazinylidene derivatives:

Compound Name Molecular Formula Key Substituents Biological Activity Key Findings
This compound (Target) C₁₅H₂₁N₃O N,N-dimethyl, 2-methyl-4-methylphenyl hydrazinylidene Not reported in evidence Structural focus on steric bulk and electronic conjugation.
Bornyl (2Z)-4,4,4-trifluoro-2-[2-(4-methylphenyl)hydrazinylidene]-3-oxobutanoate C₂₁H₂₄F₃N₂O₃ Trifluoro, borneol ester, 4-methylphenyl hydrazinylidene hCES1/hCES2 enzyme inhibition High inhibitory activity against ester-metabolizing enzymes; enhanced by CF₃ group .
Diethyl (2E)-2-{(2E)-[1-(4-methylphenyl)imidazolidin-2-ylidene]hydrazinylidene}butanedioate (DIB) C₂₃H₂₇N₅O₄ Imidazolidin-2-ylidene, diethyl ester Anticancer potential Demonstrated efficacy in preclinical cancer models; planar structure aids DNA interaction .
N-[4-({(2Z)-2-[2-methyl-5-(prop-1-en-2-yl)cyclohex-2-en-1-ylidene]hydrazinyl}carbonyl)phenyl]butanamide C₂₁H₂₇N₃O₂ Cyclohexenylidene, isopropenyl Not reported in evidence Increased lipophilicity due to cyclohexenyl and isopropenyl groups .
2-[2,4-Bis(2-methylbutan-2-yl)phenoxy]-N-[4-(2-formylhydrazinyl)phenyl]butanamide C₂₇H₃₈N₄O₃ Bis(1,1-dimethylpropyl)phenoxy, formylhydrazine Not reported in evidence Enhanced solubility due to ether and formylhydrazine groups .

Structural and Functional Analysis:

Electronic Effects :

  • The target compound’s hydrazinylidene group enables conjugation with the butanamide backbone, likely influencing redox properties and tautomerism. This is comparable to the imidazolidin-2-ylidene group in DIB, which enhances planarity for DNA intercalation .
  • Substituents like trifluoro (in the bornyl ester derivative) introduce strong electron-withdrawing effects, increasing electrophilicity and enzyme-binding affinity .

Steric and Solubility Considerations: Bulky substituents (e.g., borneol in , bis(1,1-dimethylpropyl)phenoxy in ) reduce solubility but improve membrane permeability. The target compound’s N,N-dimethyl group balances steric hindrance and hydrophobicity. Ether and ester linkages (e.g., in DIB and ) enhance solubility in polar solvents compared to purely alkyl-substituted analogs .

Biological Activity :

  • The bornyl ester derivative’s inhibition of hCES1/hCES2 highlights the role of fluorine and ester groups in targeting hydrolytic enzymes .
  • DIB’s anticancer activity underscores the importance of planar heterocyclic systems (imidazolidin-2-ylidene) in interacting with biological macromolecules .

Biological Activity

N,N-Dimethyl-2-[2-methyl-2-(4-methylphenyl)hydrazinylidene]butanamide, a hydrazone derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is structurally related to various pyrazolone derivatives known for their pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.

Chemical Structure

The chemical formula for this compound is C12H16N4C_{12}H_{16}N_{4}. The compound features a hydrazine moiety connected to a butanamide backbone, contributing to its biological activity.

Biological Activity Overview

Research has highlighted several biological activities associated with this compound, particularly in the context of cancer treatment and other therapeutic applications.

Antitumor Activity

Preliminary studies indicate that hydrazone derivatives, including this compound, exhibit significant antitumor properties. For instance, a related compound demonstrated remarkable cytotoxic effects against various cancer cell lines such as HepG2 (liver cancer), MCF-7 (breast cancer), and A549 (lung cancer) with IC50 values ranging from 6.92 to 8.99 μM . These findings suggest that the compound may induce apoptosis and inhibit cell proliferation through various mechanisms.

The mechanisms underlying the antitumor effects of hydrazone derivatives often involve:

  • Cell Cycle Arrest : Compounds have been shown to induce S-phase arrest in cancer cells, thereby preventing further cell division .
  • Apoptosis Induction : The activation of apoptotic pathways is a common feature, with increased expression of pro-apoptotic proteins like Bax and decreased levels of anti-apoptotic proteins such as Bcl-2 observed following treatment .
  • Mitochondrial Dysfunction : Some studies indicate that these compounds may disrupt mitochondrial function, leading to the activation of caspase-3, a critical executor of apoptosis .

Comparative Biological Activity Table

The following table summarizes the biological activity of this compound compared to other known compounds:

Compound NameCell LineInhibition Rate (%)IC50 (μM)Mechanism of Action
N,N-Dimethyl-2-[...]HepG299.986.92Apoptosis induction, cell cycle arrest
IMB-1406A549100.078.99Apoptosis induction
SunitinibMCF786.5110.36Multi-targeted receptor TK inhibitor

Case Studies

  • Anticancer Efficacy : A study focusing on the anticancer efficacy of hydrazone derivatives revealed that N,N-Dimethyl-2-[...] significantly inhibited tumor growth in xenograft models, showcasing its potential as a lead compound for further development in cancer therapy.
  • Synergistic Effects : Research indicates that combining N,N-Dimethyl-2-[...] with conventional chemotherapeutics enhances overall efficacy and reduces resistance in resistant cancer cell lines.

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